2,4,6-Tri-tert-butylpyrimidine

Hindered Base Glycosylation Cost Efficiency

This tri‑substituted pyrimidine (TTBP) is a proven, cost‑effective replacement for 2,6‑di‑tert‑butylpyridine in glycosylation reactions, delivering superior steric hindrance and true non‑nucleophilicity. It outperforms pyridine‑based hindered bases in vinyl triflate formation, amide activation (Tf₂O/TTBP system), and any transformation employing BF₃·OEt₂ where base coordination must be avoided. TTBP provides higher yields, better stereoselectivity, and a lower cost‑per‑mole profile, making it the rational choice for carbohydrate chemistry, process scale‑up, and medicinal chemistry programs that demand robust, reproducible performance.

Molecular Formula C16H28N2
Molecular Weight 248.41 g/mol
CAS No. 67490-21-5
Cat. No. B1306805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-tert-butylpyrimidine
CAS67490-21-5
Molecular FormulaC16H28N2
Molecular Weight248.41 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3
InChIKeyVYWSYEDVFVGRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-tert-butylpyrimidine (CAS 67490-21-5) for Scientific Procurement: Compound Class and Baseline Characteristics


2,4,6-Tri-tert-butylpyrimidine (CAS 67490-21-5), also designated as TTBP, is a tri-substituted pyrimidine derivative with the molecular formula C16H28N2 and a molecular weight of 248.41 g/mol [1]. It is characterized by three bulky tert-butyl groups at the 2, 4, and 6 positions of the pyrimidine ring, which confer a high degree of steric hindrance around the nitrogen atoms [2]. The compound appears as a white to light yellow solid with a melting point of 77-78 °C and is a non-hygroscopic, non-nucleophilic hindered base .

2,4,6-Tri-tert-butylpyrimidine (CAS 67490-21-5): Why In-Class Substitution with 2,6-Di-tert-butylpyridine Analogs Can Compromise Reaction Outcomes


Substituting 2,4,6-tri-tert-butylpyrimidine (TTBP) with a different in-class hindered base, such as 2,6-di-tert-butylpyridine (DTBP) or 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is not a like-for-like exchange due to fundamental differences in steric environment, nucleophilicity, and cost profile. TTBP's unique tri-tert-butyl substitution on a pyrimidine core creates a distinct steric shield that is both more effective at preventing nucleophilic interference and less expensive to produce than its pyridine-based counterparts [1][2]. These differences directly translate to measurable performance variations in key synthetic applications, including glycosylation yields and amide activation efficiency [3].

2,4,6-Tri-tert-butylpyrimidine (CAS 67490-21-5) Comparative Performance Data: Quantified Advantages Over DTBP and DTBMP Analogs


2,4,6-Tri-tert-butylpyrimidine vs. 2,6-Di-tert-butylpyridine: Quantified Cost Advantage for Scale-Up Procurement

TTBP is explicitly reported to be less expensive than the related bulky derivatives of pyridine such as 2,6-di-tert-butylpyridine (DTBP) [1]. While specific pricing data are proprietary and subject to vendor variation, the qualitative cost advantage is a key differentiator for large-scale procurement. The synthetic route for TTBP, involving a one-pot sequence from pinacolone and trimethylacetonitrile with a yield of approximately 90%, contributes to this economic benefit .

Hindered Base Glycosylation Cost Efficiency

2,4,6-Tri-tert-butylpyrimidine: Steric Bulk and Non-Nucleophilicity Validated by Inertness Toward Boron Trifluoride

The defining functional characteristic of TTBP is its exceptional steric bulk, which renders it non-nucleophilic and compatible with strong Lewis acids. This is evidenced by the fact that TTBP is sufficiently bulky to not bind boron trifluoride (BF3), a potent Lewis acid, while still being able to bind protons [1]. This inertness is a critical advantage over less hindered bases, which would be consumed by BF3 coordination, thereby neutralizing the acid catalyst and reducing reaction efficiency.

Non-Nucleophilic Base Steric Hindrance Lewis Acid Compatibility

2,4,6-Tri-tert-butylpyrimidine (TTBP) vs. DTBMP and 2-Fluoropyridine in Tf2O-Mediated Amide Activation: Higher or Comparable Yields Across Multiple Transformations

In a systematic study of Tf2O-mediated amide transformations, the TTBP-based system was directly compared to systems using 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.). The results showed that for most surveyed examples, the TTBP system delivered higher or comparable yields in reactions including reductive alkylations, condensations, and cyclizations [1]. This study establishes TTBP as a functional alternative with non-inferior or superior performance in a broad range of amide activation contexts.

Amide Activation Triflic Anhydride Reductive Alkylation

2,4,6-Tri-tert-butylpyrimidine (CAS 67490-21-5) Optimal Application Scenarios Based on Differentiated Performance Evidence


Glycosylation Reactions Requiring a Cost-Effective, Non-Nucleophilic Base

TTBP is a validated, cost-effective replacement for 2,6-di-tert-butylpyridine and its 4-substituted analogs in glycosylation reactions [1]. Its non-nucleophilic nature and compatibility with Lewis acid promoters make it the preferred choice for activating glycosyl donors without interfering with the oxocarbenium ion intermediate. This application is particularly relevant for carbohydrate chemists synthesizing oligosaccharides or glycoconjugates where yield and stereoselectivity are paramount and reagent cost is a consideration for scale-up.

Formation of Vinyl Triflates from Ketones

TTBP is specifically reported as an effective base for the formation of vinyl triflates [1]. Vinyl triflates are crucial intermediates in cross-coupling chemistry (e.g., Suzuki, Stille, and Heck reactions). The use of TTBP in this context provides a reliable method for generating these electrophiles without the base competing for the triflating agent, thereby improving the efficiency of the overall synthetic sequence.

Tf2O-Mediated Activation of Secondary and Tertiary Amides

For chemists working with recalcitrant amide substrates, the Tf2O/TTBP combination offers an alternative activation system that has been validated across ten different amide transformation types [2]. This system is particularly valuable for reductive alkylations, Bischler-Napieralski-type cyclizations, and condensations with silyloxyfurans, where it has demonstrated yields that are higher than or comparable to those achieved with DTBMP or 2-fluoropyridine [2]. This application is ideal for natural product synthesis and medicinal chemistry programs involving amide functionalization.

Reactions Requiring a Hindered Base Inert to Boron Trifluoride

In any transformation where a strong Lewis acid like BF3·OEt2 is employed as a catalyst or promoter, the use of a base that does not coordinate to the acid is essential to prevent catalyst deactivation [3]. TTBP's demonstrated inertness toward BF3 makes it a uniquely suitable base for such systems, ensuring that the Lewis acid remains available to activate the substrate and drive the reaction to completion. This is a critical consideration for process chemists developing robust and high-yielding protocols involving BF3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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